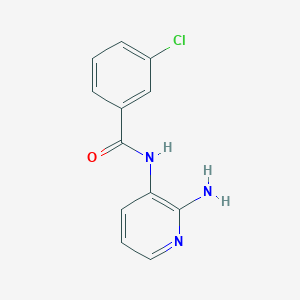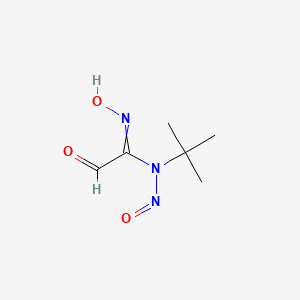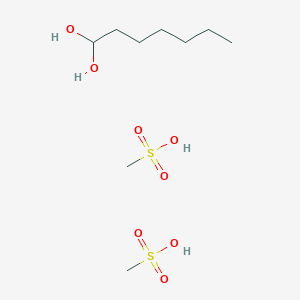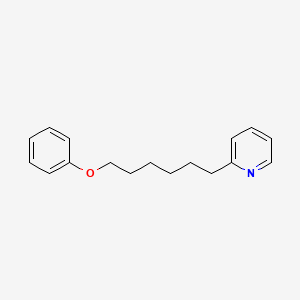
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- is a chemical compound that belongs to the benzothiazolone family This compound is characterized by the presence of a benzothiazolone core structure, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- typically involves the following steps:
Formation of the Benzothiazolone Core: The benzothiazolone core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds such as carboxylic acids or esters.
Introduction of the 2-Hydroxyethyl Group: The 2-hydroxyethyl group can be introduced through nucleophilic substitution reactions using ethylene oxide or ethylene chlorohydrin.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity o-aminothiophenol, ethylene oxide, and nitrating agents.
Reaction Control: Maintaining optimal reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyethyl group can participate in substitution reactions with halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2(3H)-Benzothiazolone, 3-(2-aminoethyl)-6-nitro-.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
相似化合物的比较
Similar Compounds
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-: Lacks the nitro group, which may result in different chemical and biological properties.
2(3H)-Benzothiazolone, 3-(2-aminoethyl)-6-nitro-: Contains an amino group instead of a hydroxyethyl group, which may affect its reactivity and applications.
2(3H)-Benzothiazolone, 3-(2-chloroethyl)-6-nitro-: Contains a chloroethyl group, which may enhance its reactivity in substitution reactions.
Uniqueness
2(3H)-Benzothiazolone, 3-(2-hydroxyethyl)-6-nitro- is unique due to the presence of both the hydroxyethyl and nitro groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
121899-66-9 |
|---|---|
分子式 |
C9H8N2O4S |
分子量 |
240.24 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-6-nitro-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H8N2O4S/c12-4-3-10-7-2-1-6(11(14)15)5-8(7)16-9(10)13/h1-2,5,12H,3-4H2 |
InChI 键 |
MWEVBWFZLWVZQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)


![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
